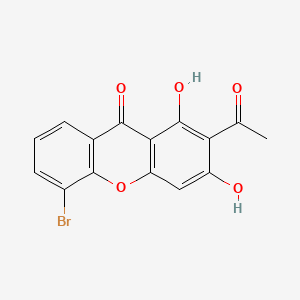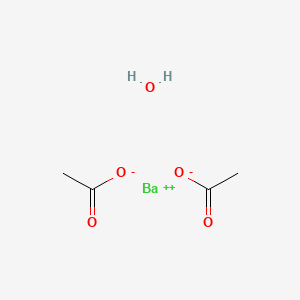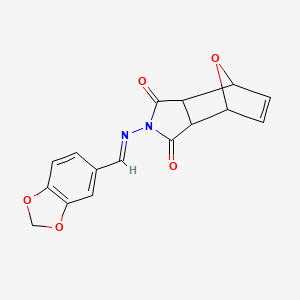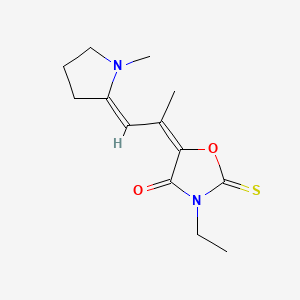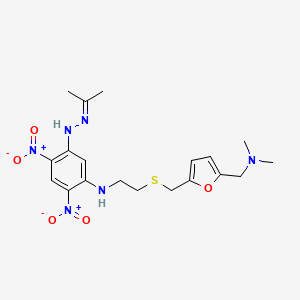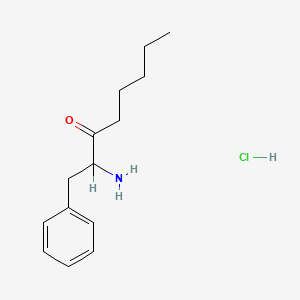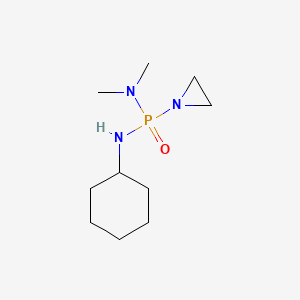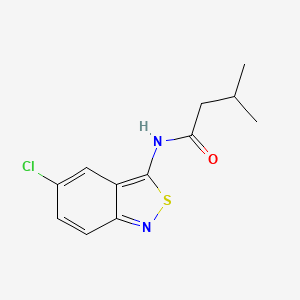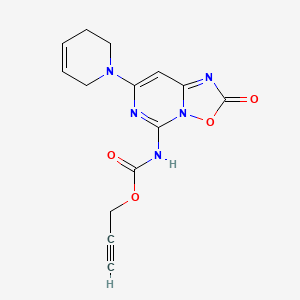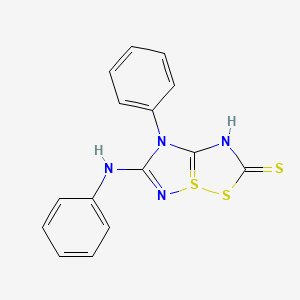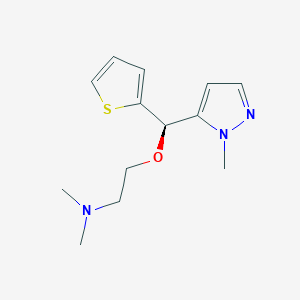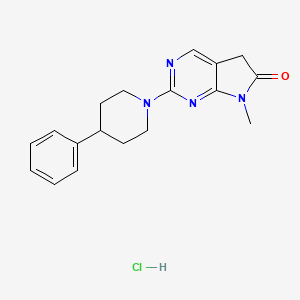
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-phenyl-1-piperidinyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-phenyl-1-piperidinyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyrrolo-pyrimidine core, a piperidine ring, and a phenyl group. Its molecular formula is C18H21ClN4O, and it has a molecular weight of 344.843 g/mol .
Méthodes De Préparation
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. These methods ensure consistent quality and scalability for commercial applications .
Analyse Des Réactions Chimiques
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-phenyl-1-piperidinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrrolo-pyrimidine core, the piperidine ring, or the phenyl group .
Applications De Recherche Scientifique
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-phenyl-1-piperidinyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mécanisme D'action
The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-phenyl-1-piperidinyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-phenyl-1-piperidinyl)-, monohydrochloride can be compared with other similar compounds, such as:
Pyrrolo-pyrimidine derivatives: These compounds share the pyrrolo-pyrimidine core but may have different substituents, leading to variations in their chemical and biological properties.
Piperidine derivatives: Compounds with a piperidine ring and different functional groups can exhibit different reactivity and applications.
Phenyl-substituted compounds: The presence of a phenyl group can influence the compound’s interactions and stability.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct properties and applications .
Propriétés
Numéro CAS |
122113-20-6 |
|---|---|
Formule moléculaire |
C18H21ClN4O |
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
7-methyl-2-(4-phenylpiperidin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C18H20N4O.ClH/c1-21-16(23)11-15-12-19-18(20-17(15)21)22-9-7-14(8-10-22)13-5-3-2-4-6-13;/h2-6,12,14H,7-11H2,1H3;1H |
Clé InChI |
MWYOKBAEVYQEBV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC2=CN=C(N=C21)N3CCC(CC3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


